molecular formula C16H13ClF3N3O2 B1308566 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B1308566
M. Wt: 371.74 g/mol
InChI Key: VCVVZQPZZPGGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is a synthetic organic compound that features a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, as well as a propenenitrile moiety attached to a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Substitution reactions: Introduction of the chlorine, methyl, and trifluoromethyl groups onto the pyrazole ring.

    Coupling reactions: Attachment of the propenenitrile moiety to the dimethoxyphenyl group through coupling reactions such as Heck or Suzuki coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the aromatic ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chlorine atom on the pyrazole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential biological activity. It might exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. It might serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-2-propenamide
  • (Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-2-propenoic acid

Uniqueness

The uniqueness of 3-[5-Chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile lies in its specific substitution pattern and the presence of the propenenitrile moiety. This unique structure might confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H13ClF3N3O2

Molecular Weight

371.74 g/mol

IUPAC Name

3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C16H13ClF3N3O2/c1-23-15(17)11(14(22-23)16(18,19)20)6-10(8-21)9-4-5-12(24-2)13(7-9)25-3/h4-7H,1-3H3

InChI Key

VCVVZQPZZPGGJD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=C(C#N)C2=CC(=C(C=C2)OC)OC)Cl

Origin of Product

United States

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